molecular formula C26H26N4O3S3 B12191659 (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191659
M. Wt: 538.7 g/mol
InChI Key: QNSDAMZTTPUYEY-HAHDFKILSA-N
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Description

(5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a sulfonyl group, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole ring and the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile compound for synthetic chemists.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups and rings. This unique structure imparts specific chemical and biological properties that are not observed in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C26H26N4O3S3

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[3-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S3/c1-18-8-7-13-29(16-18)36(32,33)22-12-6-9-19(14-22)24-20(15-23-25(31)28(2)26(34)35-23)17-30(27-24)21-10-4-3-5-11-21/h3-6,9-12,14-15,17-18H,7-8,13,16H2,1-2H3/b23-15-

InChI Key

QNSDAMZTTPUYEY-HAHDFKILSA-N

Isomeric SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)C)C5=CC=CC=C5

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)C)C5=CC=CC=C5

Origin of Product

United States

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